![molecular formula C12H14BrNS B13607332 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
The synthesis of 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with an appropriate bromoalkane under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 2-aminothiophenol attacks the bromoalkane, leading to the formation of the benzothiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Analyse Des Réactions Chimiques
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides
Applications De Recherche Scientifique
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis (programmed cell death) by targeting specific cellular pathways and enzymes . The exact mechanism can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: Known for its use as a flavoring agent and in the synthesis of rubber accelerators.
2-Aminobenzothiazole: Widely used in the synthesis of dyes and pharmaceuticals.
2-Phenylbenzothiazole: Exhibits significant anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Propriétés
Formule moléculaire |
C12H14BrNS |
|---|---|
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
2-(4-bromo-3-methylbutyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H14BrNS/c1-9(8-13)6-7-12-14-10-4-2-3-5-11(10)15-12/h2-5,9H,6-8H2,1H3 |
Clé InChI |
VBWGNJQNKWRXDF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=NC2=CC=CC=C2S1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)

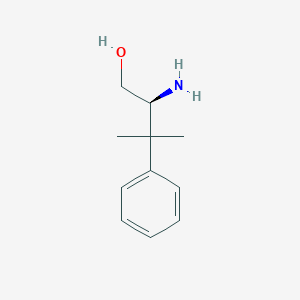
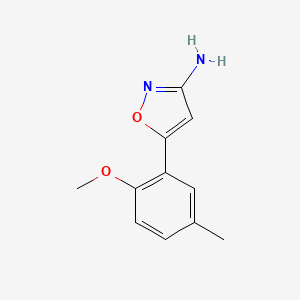

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
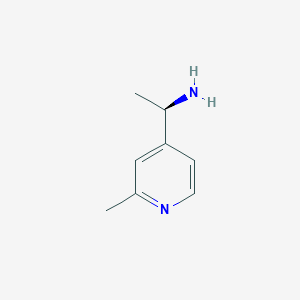
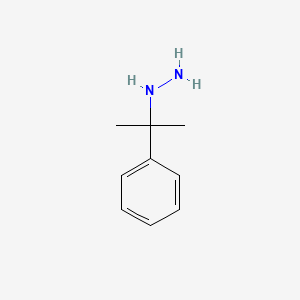
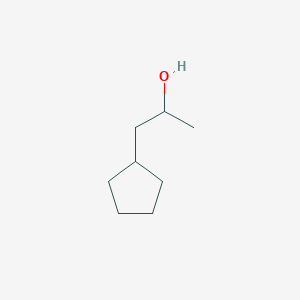
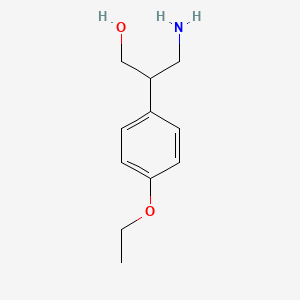

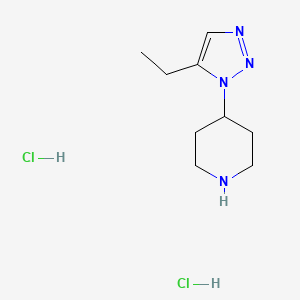
![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)

